Benzenemethanamine, 4-fluoro-N-methoxy-

Übersicht

Beschreibung

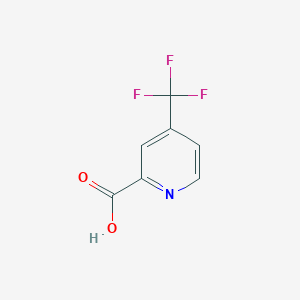

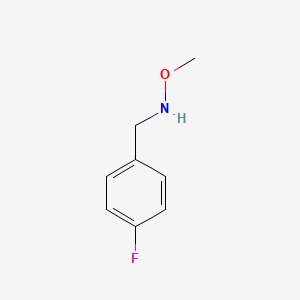

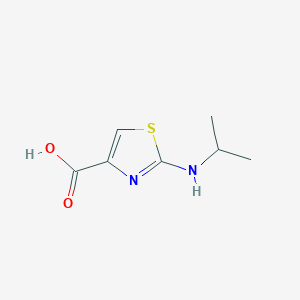

Benzenemethanamine, 4-fluoro-N-methoxy-, also known as 4-Fluoro-N-methoxy-benzenemethanamine, is a research chemical . It has the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol .

Molecular Structure Analysis

The molecular structure of Benzenemethanamine, 4-fluoro-N-methoxy- consists of a benzene ring attached to a methanamine group that is substituted with a fluorine atom at the 4-position and a methoxy group at the nitrogen atom .Physical and Chemical Properties Analysis

Benzenemethanamine, 4-fluoro-N-methoxy- has a molecular weight of 155.17 g/mol . Other physical and chemical properties such as melting point and boiling point are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

- A study on the carcinogenicity of various derivatives of 4-dimethylaminoazobenzene (DAB), including 4-fluoro-N-methoxy derivatives, indicated the necessity of an unsubstituted 2-position for carcinogenic activity in rat liver (Miller et al., 1957).

Fluorination of Ketones

- Research on the direct α-fluorination of ketones using N-F reagents demonstrated that 4-fluoro-N-methoxy derivatives can be effectively used in the regiospecific fluorofunctionalization of ketones (Stavber et al., 2002).

Fluorophore Emission

- A study on the fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one showed that 4-fluoro-N-methoxy derivatives are capable of emitting strong fluorescence in protic environments, which may have implications in sensor development (Uchiyama et al., 2006).

Liquid Crystals and UV Stability

- The photoresponsive behavior and UV stability of fluorinated liquid crystals, including derivatives like 4-fluoro-N-methoxy, were analyzed, providing valuable information for enhancing UV stability while maintaining conductivity (Praveen & Ojha, 2012).

Molecular Structure Analysis

- Several studies have focused on the molecular structure of compounds containing 4-fluoro-N-methoxy derivatives, contributing to a deeper understanding of their chemical properties and potential applications (El-Agrody et al., 2012; Zhang et al., 2010).

Dopamine Transporter Inhibition

- Research on dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines includes the synthesis and biological evaluation of 4-aryl methoxypiperidinol inhibitors, which highlights the importance of 4-fluoro-N-methoxy derivatives in this context (Lapa et al., 2005).

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-N-methoxymethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALQFAVJNYWIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478550 | |

| Record name | BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543730-31-0 | |

| Record name | BENZENEMETHANAMINE, 4-FLUORO-N-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)

![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)